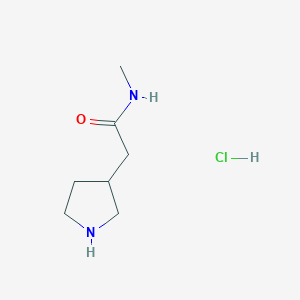

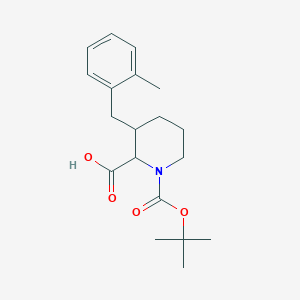

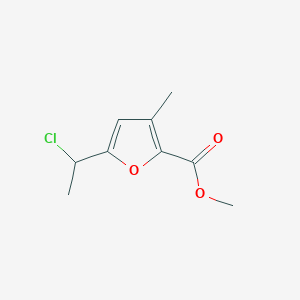

![molecular formula C10H20N2O2 B1469931 2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1822560-92-8](/img/structure/B1469931.png)

2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one

Overview

Description

Molecular Structure Analysis

The molecular formula of “2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one” is C10H20N2O2. The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 284.1±23.0 °C at 760 mmHg, and a flash point of 125.6±22.6 °C . It also has a molar refractivity of 44.0±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 149.3±3.0 cm3 .Scientific Research Applications

Nucleophilic Aromatic Substitution

The compound's related derivatives are explored for their nucleophilic aromatic substitution reactions, which have implications in synthesizing complex organic structures. This reaction mechanism is vital for creating pharmaceuticals and materials with specific functional properties. The study by Pietra and Vitali (1972) provides an understanding of such reactions, highlighting their importance in synthetic chemistry (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands

Compounds structurally related to "2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one" have been investigated for their role as dopamine D2 receptor ligands. These studies are crucial for developing treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Research by Jůza et al. (2022) delves into the therapeutic potential of D2R modulators, indicating the significance of structural analogs in drug development (Jůza et al., 2022).

Dipeptidyl Peptidase IV Inhibitors

The relevance of piperidine derivatives in inhibiting dipeptidyl peptidase IV, a target for type 2 diabetes mellitus treatment, has been highlighted. These inhibitors play a crucial role in modulating the incretin system, which in turn regulates blood glucose levels. Mendieta, Tarragó, and Giralt (2011) reviewed the patent landscape of DPP IV inhibitors, indicating the therapeutic potential of structurally related compounds (Mendieta et al., 2011).

Antimicrobial Potential of Chitosan

While not directly linked to "this compound", studies on chitosan and its derivatives underscore the broader interest in compounds with significant biocompatibility and antimicrobial properties. Chitosan's unique chemical structure and potential for various applications, including antimicrobial systems, are reviewed by Raafat and Sahl (2009), demonstrating the interdisciplinary nature of chemical research (Raafat & Sahl, 2009).

Renewable Chemical Feedstocks

Research by Chernyshev, Kravchenko, and Ananikov (2017) into converting plant biomass into valuable chemicals, including furan derivatives, exemplifies the growing interest in sustainable chemistry. Although not directly related to "this compound", this research contextually illustrates the exploration of organic compounds for developing new materials and fuels, aligning with the broader goals of chemical research (Chernyshev et al., 2017).

Future Directions

Piperidine derivatives, including “2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one”, have potential uses in various fields of research and industry. They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name |

2-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUQYDXJLLJZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

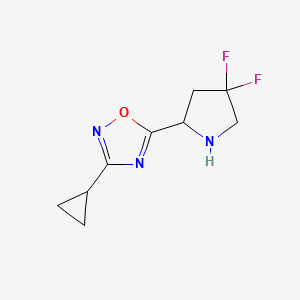

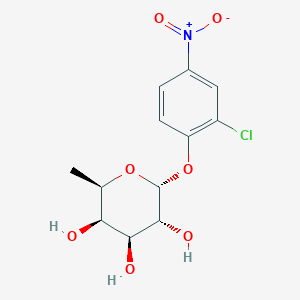

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)

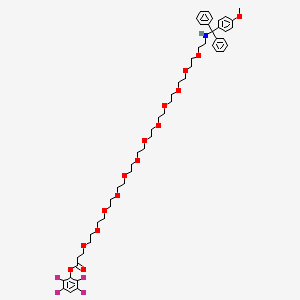

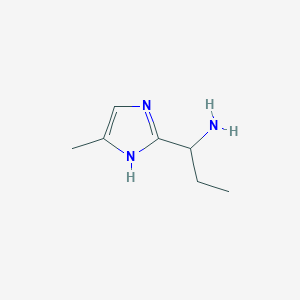

![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)